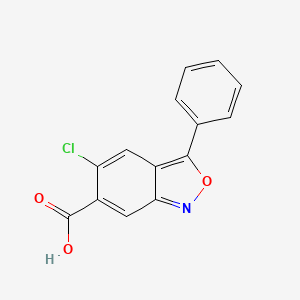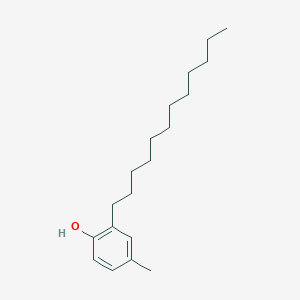
cis-2-Hexene
Overview
Description
cis-2-Hexene: is an organic compound with the molecular formula C6H12 . It is one of the isomeric forms of hexene, characterized by a double bond between the second and third carbon atoms, with both hydrogen atoms on the same side of the double bond. This geometric arrangement is referred to as the “cis” configuration. This compound is a colorless liquid with a distinct odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
This compound, a hydrocarbon with the molecular formula C6H12 , primarily targets chemical reactions involving alkenes. Its primary role is as a reactant in various chemical reactions, including isomerization, hydrosilylation, and epoxidation .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, in the presence of a cobalt catalyst, it undergoes an isomerization/hydrosilylation reaction with phenyl silane to afford 1-hexylphenylsilane . In another example, this compound can be converted into an epoxide ring through a reaction with peroxycarboxylic acid . This reaction involves a concerted mechanism with a four-part, circular transition state .
Biochemical Pathways
This compound is involved in the epoxidation pathway, where it is converted into an oxacyclopropane ring, also known as an epoxide ring . This ring can be further reacted to form anti vicinal diols . The location of the carbon-carbon double bond in the hexene isomer can influence the reaction pathway and the resulting products .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the isomerization/hydrosilylation reaction, the product is 1-hexylphenylsilane . In the epoxidation reaction, the product is an epoxide ring .
Biochemical Analysis
Biochemical Properties
cis-2-Hexene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo isomerization and hydrosilylation reactions. For instance, in the presence of a cobalt catalyst, this compound can react with phenyl silane to produce 1-hexylphenylsilane . This reaction highlights the compound’s ability to participate in complex biochemical transformations. Additionally, this compound’s interactions with enzymes such as hydrogenases and isomerases are crucial for its conversion and utilization in various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes, leading to enzyme activation or inhibition depending on the specific reaction. For instance, the binding of this compound to hydrogenase enzymes can facilitate its hydrogenation to form other alkenes or alkanes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo isomerization to form trans-2-Hexene under certain conditions . This isomerization can affect the compound’s biochemical activity and interactions with other molecules. Long-term exposure to this compound in in vitro or in vivo studies has also been observed to influence cellular function, potentially leading to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to other alkenes and alkanes through hydrogenation reactions. Enzymes such as hydrogenases and isomerases play a key role in these metabolic processes The compound’s interactions with cofactors and other metabolic intermediates can influence metabolic flux and the levels of various metabolites within the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound may bind to lipid transport proteins, facilitating its distribution within lipid membranes and other hydrophobic environments . The transport and distribution of this compound are critical for its biological activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions and processes . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Hexene can be synthesized through the semihydrogenation of 2-hexyne . This process involves the partial hydrogenation of 2-hexyne in the presence of a palladium catalyst supported on titanium dioxide and 1,10-phenanthroline in n-octane .
Industrial Production Methods: In industrial settings, this compound is often produced as a primary product from the dimerization of propylene . This reaction is catalyzed by a nickel oxide-silica-alumina catalyst .
Chemical Reactions Analysis
Types of Reactions: cis-2-Hexene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and diols.
Isomerization: It can undergo isomerization to form trans-2-hexene under certain conditions.
Hydrosilylation: this compound reacts with phenyl silane in the presence of a cobalt catalyst to produce 1-hexylphenylsilane.
Common Reagents and Conditions:
Oxidation: MCPBA in acetone or aqueous medium with acid or base catalyst.
Isomerization: Catalysts such as nickel or cobalt.
Hydrosilylation: Phenyl silane and cobalt catalyst.
Major Products:
Epoxides and Diols: From oxidation reactions.
Trans-2-Hexene: From isomerization reactions.
1-Hexylphenylsilane: From hydrosilylation reactions.
Scientific Research Applications
cis-2-Hexene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Catalysis Studies: Used to study the effects of different catalysts in organic reactions.
Material Science: Employed in the development of new materials and polymers.
Comparison with Similar Compounds
cis-2-Hexene can be compared with other similar compounds, such as:
trans-2-Hexene: The trans isomer of 2-hexene, where the hydrogen atoms are on opposite sides of the double bond.
cis-3-Hexene: Another isomer of hexene with the double bond between the third and fourth carbon atoms.
trans-3-Hexene: The trans isomer of 3-hexene.
Uniqueness: this compound’s unique cis configuration results in different physical and chemical properties compared to its trans isomer. For instance, this compound has a lower melting point and different reactivity in certain chemical reactions due to the spatial arrangement of its atoms .
Properties
IUPAC Name |
(Z)-hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015840 | |
| Record name | (2Z)-2-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
150.0 [mmHg] | |
| Record name | cis-2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7688-21-3 | |
| Record name | cis-2-Hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-Hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI6O1H5J7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-2-Hexene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic peaks in its infrared (IR) spectrum. Studies using model compounds for polybutadiene have identified specific low-frequency vibrations associated with the cis C=C bond and its neighboring C-C bonds. [] These spectral features can help distinguish this compound from its trans isomer and other related compounds.
Q3: How does this compound behave in olefin metathesis reactions?
A3: this compound can be produced via olefin metathesis of cis-2-pentene. This equilibrium-limited reaction can be carried out in a reactive distillation column. Mathematical models, such as ARX and ARMAX models, have been developed to simulate and optimize this process, contributing to the efficient production of this compound. []
Q4: Can this compound be produced through catalytic isomerization?
A4: Yes, this compound can be produced through the isomerization of 1-hexene. Various catalysts have been studied for this reaction, including sulfated mesoporous tantalum oxide and zeolites like ZSM-5. Notably, the pore size of the catalyst can influence the cis/trans ratio of the 2-hexene isomers produced, highlighting the impact of confinement effects in these reactions. [, ]
Q5: Have computational methods been employed to study the formation of this compound?
A5: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanism of 1-hexene isomerization to this compound over ZSM-5 zeolite. These studies have revealed the energetic aspects of the reaction pathway, providing insights into the role of Brønsted acid sites and the stability of alkoxy intermediates formed during the process. []
Q6: Is this compound biodegradable under anaerobic conditions?
A6: Research suggests that this compound, along with its trans isomer and 1-hexene, resist degradation by methanogenic enrichment cultures. These cultures, primarily composed of Methanospirillum hungatei and Methanothrix soehngenii, could not utilize these hexene isomers as substrates for methanogenesis. This finding suggests that the presence of a terminal double bond is crucial for the anaerobic biodegradation of hydrocarbons by these microbial communities. []
Q7: How is this compound typically purified and analyzed?
A7: this compound, along with a series of other hydrocarbons, is often purified for use as an API-Standard reference material. The purification process typically involves meticulous techniques to remove impurities and achieve high purity levels. Freezing point determination serves as a critical quality control measure, with highly accurate freezing point values reported for these standard hydrocarbons. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

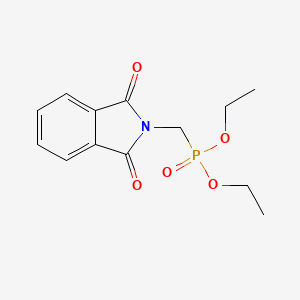
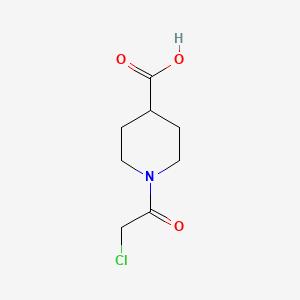
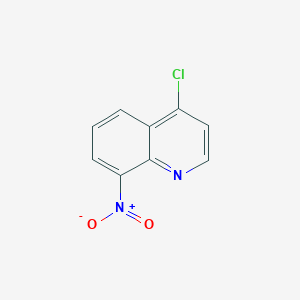
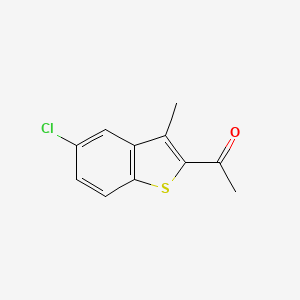
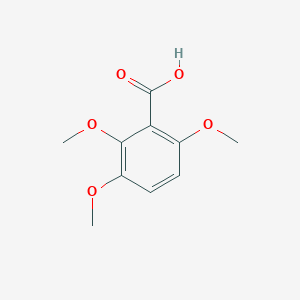
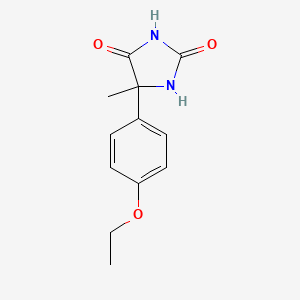
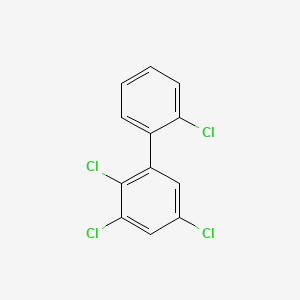
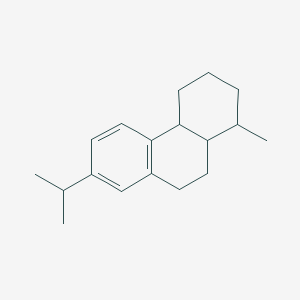
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
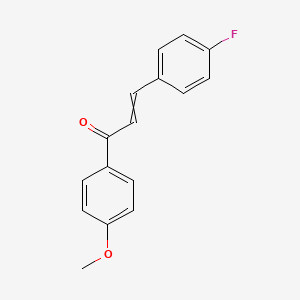
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)
